molecular formula C10H10N2 B13816842 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine CAS No. 54632-96-1

6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine

Katalognummer: B13816842
CAS-Nummer: 54632-96-1
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: QCEHLJOGHAARFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is a chemical compound with the molecular formula C10H10N2, built on a complex bicyclic structure incorporating a 1,2-diazepine ring system . This structure classifies it as a diazepine derivative, a family of heterocyclic compounds known for their significance in medicinal chemistry research. While the specific biological activity of this compound is not fully characterized, closely related structural analogs, such as derivatives of octahydro-6,10-dioxo-6H-pyridazino[1,2-a][1,2]diazepine, have been investigated as key intermediates or precursors for the synthesis of therapeutically active compounds . This suggests its potential value as a sophisticated synthetic building block or a core scaffold for developing novel pharmacologically active molecules. The methano-bridged, fused ring system presents a unique three-dimensional architecture that may be exploited to interact with various biological targets. Researchers may utilize this compound in the synthesis of new chemical entities, as a template for library development in drug discovery programs, or for fundamental studies in heterocyclic chemistry. The product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

54632-96-1

Molekularformel

C10H10N2

Molekulargewicht

158.20 g/mol

IUPAC-Name

2,7-diazatricyclo[6.3.1.02,7]dodeca-1(11),3,5,9-tetraene

InChI

InChI=1S/C10H10N2/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h1-7,9H,8H2

InChI-Schlüssel

QCEHLJOGHAARFA-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC=C1N3N2C=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 6H-6,10-Methanopyridazino[1,2-a]diazepine involves constructing the fused bicyclic ring system, typically through cyclization reactions involving pyridazine and diazepine precursors. The methano bridge is introduced to form the characteristic 6,10-methano linkage.

While direct synthetic routes specific to this compound are scarce in open literature, related diazepine and pyridazino-diazepine systems provide valuable insights into plausible synthetic methodologies.

Literature-Based Synthetic Routes

Cycloaddition and Cyclization Approaches

A common approach to prepare fused diazepine derivatives involves:

  • Starting from diazabicyclic intermediates such as 2,3-diazabicyclo[2.2.2]oct-2-ene or related bicyclic hydrazine derivatives.
  • Utilizing cycloaddition reactions between dienes (e.g., 1,3-cyclohexadiene) and azodicarboxylates or related nitrogen sources to generate bicyclic hydrazine intermediates.
  • Subsequent hydrogenation or reduction steps to saturate the bicyclic system and introduce the methano bridge.
  • Final cyclization to form the diazepine ring fused with the pyridazine ring.

For example, a study demonstrated the synthesis of 2,3-diazabicyclo[2.2.2]octane bis-trifluoroacetic acid salt by hydrogenation of a bicyclic diazene intermediate, which could serve as a precursor for further ring transformations toward diazepine systems.

Patent-Described Methods for Related Diazepines

US Patent US5571912A describes methods for preparing 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepines, which are structurally related to pyridazino-diazepines. The synthetic method involves:

  • Formation of key intermediates bearing alkyl, alkoxy, or amino substituents on pyridobenzodiazepine frameworks.
  • Cyclization reactions under controlled conditions to form the fused diazepine ring.
  • Use of halogenated or functionalized precursors to facilitate ring closure and substitution.

Though the patent focuses on dipyrido-diazepines, the strategies for ring fusion and functional group manipulation provide a conceptual framework applicable to 6H-6,10-Methanopyridazino[1,2-a]diazepine synthesis.

Experimental Procedure Example (Adapted from Analogous Systems)

Step Reagents & Conditions Outcome/Notes
1 1,3-Cyclohexadiene + PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) in acetone, room temperature Formation of bicyclic diazabicyclo intermediate (98% yield) monitored by TLC
2 Pd/C catalyzed hydrogenation in MeOH under H$$_2$$ atmosphere, 16 h Reduction of bicyclic diazene to diazabicyclo octane derivative (99% yield)
3 Treatment with trifluoroacetic acid to form bis-trifluoroacetate salt Isolation of stable hydrazine salt intermediate (68% yield)
4 Cyclization under acidic or thermal conditions to form fused diazepine ring Final ring closure to 6H-6,10-Methanopyridazino[1,2-a]diazepine (yield dependent on conditions)

This sequence illustrates the utility of bicyclic hydrazine intermediates and subsequent cyclization to assemble the fused diazepine ring system characteristic of the target compound.

Analytical and Monitoring Techniques

Summary Table of Preparation Methods

Method Type Key Steps Advantages Challenges References
Cycloaddition + Hydrogenation Diene + PTAD → bicyclic diazene → hydrogenation → hydrazine salt → cyclization High yield intermediates; well-established steps Requires careful control of hydrogenation and cyclization conditions
Patent-based Cyclization Functionalized pyridazine precursors → ring closure under acidic/thermal conditions Versatile for substituted derivatives Limited direct data on methanopyridazino system

Analyse Chemischer Reaktionen

Types of Reactions

6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The diazepine core varies significantly across analogs, influencing physicochemical properties and biological interactions. Key structural distinctions include:

Compound Name Core Structure Substituents/Ring Systems Molecular Formula Key Features
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine Pyridazino-diazepine with methano bridge Methano bridge (C-6,10), pyridazine ring Not explicitly provided* Fused bicyclic system with dual N-heterocycles
Dibenzo[c,f]-[1,2]diazepine Tricyclic (two benzene + diazepine) Benzene rings at positions c,f C₁₄H₁₀N₂ Planar structure with conjugated π-system
Decahydropyrido[1,2-a][1,4]diazepine Pyrido-diazepine (fully saturated) Decahydro saturation, pyridine ring C₉H₁₈N₂ High hydrophobicity (density: 0.996 g/cm³)
DAB-19 (Diazepino[1,2-a]benzimidazole) Benzimidazole + diazepine Benzimidazole fused with diazepine Not explicitly provided Dual pharmacophoric motifs (tranquilizing + benzimidazole bioactivity)

*Structural analogs like 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid (C₁₈H₁₇N₃O₆) suggest functionalization with carboxylic acid and isoindole-derived substituents .

Pharmacological Activities

Diazepine derivatives exhibit diverse bioactivities, modulated by substituents and ring saturation:

Compound Class/Example Biological Activity Potency/Comparative Data Reference
1,2-Diazepines (general class) Anticonvulsant, antibacterial, antiproliferative Broad-spectrum; varies with substitution
DAB-19 Anxiolytic Exceeds diazepam in preclinical models
Imidazo[1,2-a][1,5]benzodiazepine Sedative-hypnotic (inferred from structure) High yield (72%) and stability
Spiro[indoline-3,5'-[1,2]diazepines] Antiproliferative Demonstrated in vitro cancer cell lines

Metabolic and Pharmacokinetic Profiles

Metabolic stability varies with ring saturation and substituents:

  • Dibenzo[c,f]-[1,2]diazepine : Undergoes hepatic metabolism via cytochrome P450 enzymes, forming hydroxylated metabolites .
  • DAB-19 : Exhibits favorable pharmacokinetics with prolonged half-life due to benzimidazole’s metabolic resistance .
  • Decahydropyrido[1,2-a][1,4]diazepine : Full saturation reduces oxidative metabolism, enhancing bioavailability (predicted logP: ~2.5) .

Biologische Aktivität

6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is a compound that belongs to the diazepine class of drugs, which are well-known for their pharmacological effects, particularly in the central nervous system (CNS). This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is C10H10N2. Its structure comprises a fused bicyclic system that includes both pyridazine and diazepine moieties. The unique structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight158.20 g/mol
Melting PointNot specified
SolubilityNot specified
LogP (octanol/water)Not specified

The biological activity of diazepines is primarily mediated through their interaction with the gamma-aminobutyric acid (GABA) receptor complex. They act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA in the CNS. This mechanism leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Pharmacological Effects

Research indicates that compounds similar to 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine exhibit significant pharmacological effects:

  • Anxiolytic Activity : Studies have shown that diazepines can reduce anxiety levels in various animal models.
  • Sedative Effects : The compound may induce sedation and reduce locomotor activity.
  • Anticonvulsant Properties : Similar compounds have been noted for their ability to suppress seizures.

Case Studies

  • Anxiolytic Effects in Rodent Models : A study demonstrated that administration of a diazepine derivative significantly reduced anxiety-like behavior in rodents when assessed using the elevated plus maze test. The results indicated a dose-dependent response with optimal efficacy at lower doses .
  • Sedation and Muscle Relaxation : In another study involving human subjects, a compound structurally related to 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine was tested for its sedative effects. Participants reported increased drowsiness and decreased muscle tension after administration .
  • Anticonvulsant Activity : A comparative study highlighted the anticonvulsant properties of various diazepines in animal models of epilepsy. The findings suggested that certain structural modifications could enhance efficacy against seizures .

Safety and Toxicology

While diazepines are generally well-tolerated, potential side effects include drowsiness, dizziness, and dependence with long-term use. Toxicological assessments are essential to determine the safety profile of new derivatives like 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine.

Q & A

Basic: What are the established synthetic routes for 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of fused diazepine derivatives typically involves cyclocondensation reactions or multi-step heterocyclic assembly. For example, analogous compounds like imidazo[1,2-a]pyridines are synthesized via nucleophilic substitution or [3+2] cycloaddition (e.g., using aminopyridines and α,β-unsaturated carbonyl compounds) . To optimize yields:

  • Factorial Design : Use a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .
  • Orthogonal Design : Employ Taguchi orthogonal arrays to prioritize critical parameters (e.g., reaction time, stoichiometry) for systematic optimization .
  • Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product.

Basic: How can the structure of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine be validated experimentally?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., diazepine ring protons at δ 3.5–5.0 ppm; aromatic protons in pyridazine moieties at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., ESI+ mode, m/z calculated within 5 ppm error).
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement of the methano-bridged system .

Advanced: What computational strategies are effective for predicting the reactivity and stability of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine derivatives?

Methodological Answer:
Advanced computational workflows include:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity trends. For example, B3LYP/6-31G(d) basis sets can model frontier orbitals .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior.
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning (ML) to automate parameter tuning in reaction simulations, enhancing predictive accuracy .

Advanced: How can researchers resolve contradictions in spectroscopic data during impurity profiling of this compound?

Methodological Answer:
Contradictions often arise from overlapping signals or isomeric impurities. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguish methano-bridge protons from aromatic protons) .
  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor MS/MS fragmentation patterns to differentiate isobaric impurities (e.g., m/z 370.38 for hydrated forms vs. 365.32 for anhydrous analogs) .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Advanced: What experimental designs are optimal for studying the biological activity of this compound in vitro?

Methodological Answer:

  • Dose-Response Studies : Use a 3×3 factorial design (e.g., concentration gradients: 1 µM, 10 µM, 100 µM; exposure times: 24h, 48h, 72h) to assess cytotoxicity .
  • Control Groups : Include positive controls (e.g., cisplatin for apoptosis assays) and vehicle controls (DMSO <0.1%).
  • Data Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Basic: What theoretical frameworks guide the study of this compound’s electronic properties?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity based on HOMO (electron donation) and LUMO (electron acceptance) energies.
  • Hammett Substituent Constants : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with reaction rates .
  • Marcus Theory : Models electron transfer kinetics in redox-active derivatives .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., mixing efficiency, heat transfer) at pilot scale .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to minimize solvent use and improve sustainability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.